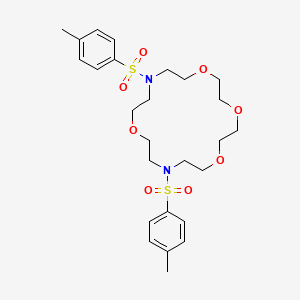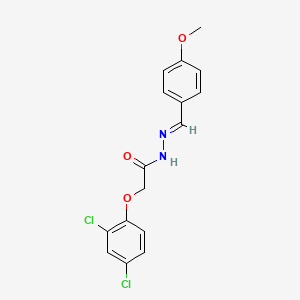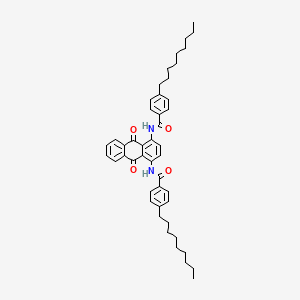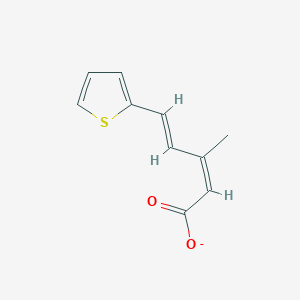
N-(3,4-dimethylphenyl)-5,7-dinitroquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-5,7-dinitroquinolin-8-amine is a complex organic compound characterized by its unique structure, which includes a quinoline core substituted with nitro groups and an amine group attached to a dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-5,7-dinitroquinolin-8-amine typically involves multi-step organic reactions. One common method starts with the nitration of quinoline derivatives to introduce nitro groups at the 5 and 7 positions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dimethylphenyl)-5,7-dinitroquinolin-8-amine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of nitro-quinoline derivatives.
Reduction: Formation of amino-quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-5,7-dinitroquinolin-8-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups and the quinoline core play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- N-(2,3-dimethylphenyl)-5,7-dinitroquinolin-8-amine
- N-(3,5-dimethylphenyl)-5,7-dinitroquinolin-8-amine
Comparison: N-(3,4-dimethylphenyl)-5,7-dinitroquinolin-8-amine is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications .
Properties
Molecular Formula |
C17H14N4O4 |
|---|---|
Molecular Weight |
338.32 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-5,7-dinitroquinolin-8-amine |
InChI |
InChI=1S/C17H14N4O4/c1-10-5-6-12(8-11(10)2)19-17-15(21(24)25)9-14(20(22)23)13-4-3-7-18-16(13)17/h3-9,19H,1-2H3 |
InChI Key |
FTLQUWBOZGKOJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C=C(C3=C2N=CC=C3)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B11708959.png)
![2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11708963.png)
![N-[(Z)-[1-(2-anilino-2-oxoethyl)-2-oxoindol-3-ylidene]amino]-2-hydroxybenzamide](/img/structure/B11708965.png)
![3-{2-[(1E)-2-(methylsulfanyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium-3-yl}propane-1-sulfonate](/img/structure/B11708981.png)
![5-bromo-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11708983.png)


![2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B11709012.png)

![7-bromo-4-(4-(morpholinosulfonyl)benzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11709029.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11709037.png)
![3-methyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}benzamide](/img/structure/B11709049.png)
![(5E)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709052.png)
